The synthesis of cimetidine impurity F is typically achieved through multi-step reactions involving various chemical precursors. The primary method involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole in an aqueous medium at a controlled pH of 8.0 to 9.5. This process allows for the efficient formation of cimetidine while minimizing unwanted impurities .
Key technical details include:
The molecular structure of cimetidine impurity F can be represented as follows:
The structure features a guanidine core with multiple thioether groups, contributing to its chemical reactivity and interaction with biological systems.
Cimetidine impurity F may participate in several chemical reactions typical of guanidine derivatives. Notably, it can undergo:
These reactions are critical for understanding its stability and potential transformation into other compounds during pharmaceutical processing or storage.
Cimetidine impurity F exhibits distinct physical and chemical properties that are crucial for its identification and characterization:
Relevant analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed for quantification and purity assessment .
Cimetidine impurity F serves several scientific uses, particularly in pharmaceutical research and quality control:
The presence of impurities like cimetidine impurity F is critical in drug formulation processes, impacting both efficacy and safety profiles of pharmaceutical products. Understanding these impurities aids in improving manufacturing practices and regulatory compliance.
Process-related impurities arise during active pharmaceutical ingredient (API) synthesis, storage, or formulation. These chemically distinct entities typically emerge from:
For cimetidine, a complex heterocyclic synthesis involving cyanoguanidine derivatives and sulfhydryl-containing intermediates creates multiple opportunities for impurity generation [1] . Impurity F specifically originates from a bis-alkylation side reaction during the final stages of cimetidine synthesis, where two equivalents of the cimetidine precursor react with a cyanoguanidine derivative [6]. Such impurities necessitate comprehensive profiling to exclude toxicological risks and ensure product consistency.
International pharmacopeial authorities classify Cimetidine Impurity F as a "specified impurity" requiring strict control limits. Key regulatory designations include:
Table 1: Pharmacopeial Specifications for Cimetidine Impurity F
Pharmacopeia | Designation | Acceptance Limit | Testing Requirement |
---|---|---|---|
European Pharmacopoeia | Cimetidine Impurity F | Not more than 0.15% | Identification test, chromatographic purity |
International Council for Harmonisation | Identified Impurity | Qualified threshold ≤ 0.15% | Structural confirmation, analytical validation |
These designations mandate stringent analytical monitoring using qualified reference standards like the European Pharmacopoeia Reference Standard (Y0001146) to ensure compliance during batch release [6] [8]. The impurity’s control exemplifies the International Council for Harmonisation Q3A(R2) guideline principles, which require identification and quantification of impurities exceeding identification thresholds (typically 0.10% for daily doses ≤2 grams/day) [6].
The discovery of Cimetidine Impurity F was documented in a pivotal 1996 Journal of Pharmaceutical and Biomedical Analysis study employing ion-pair reversed-phase high-performance liquid chromatography. Researchers detected two previously unidentified minor impurities (including Impurity F) at levels below 0.1% in crude cimetidine batches. Through preparative chromatography and spectroscopic characterization (nuclear magnetic resonance and mass spectrometry), the impurity was structurally identified as 2-cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine (CAS 55272-86-1). Synthetic confirmation established its origin as a bis-alkylation byproduct, cementing its status as a critical quality attribute requiring ongoing surveillance in cimetidine manufacturing [1].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1